3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromo-2-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper(I) chloride and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
- 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
GASZLMUUUQLHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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